3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a methanesulfonyl group at the 3-position and a 6-methyl-1,3-benzothiazol-2-yl moiety attached to the para position of the phenyl ring. Its molecular formula is C22H17N2O3S2, with a molecular weight of 433.5 g/mol.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-6-11-19-20(12-14)28-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)29(2,26)27/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENWVTSNXIPQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to both the catalytic and peripheral anionic sites of the enzyme, thereby preventing the breakdown of acetylcholine . This dual binding mode enhances its efficacy as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide/Benzamide Derivatives
4-[Benzyl(Methyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)Benzamide
- Molecular Formula : C24H23N3O4S2
- Molecular Weight : 481.6 g/mol
- Key Features : Incorporates a benzyl-methyl sulfamoyl group and a methoxy-substituted benzothiazole. The XLogP3 of 4.2 suggests higher lipophilicity compared to the target compound, likely due to the benzyl group and methoxy substituent. This may improve membrane permeability but reduce aqueous solubility .
4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide
- Molecular Formula : C17H15N3O3S2
- Molecular Weight : ~387.4 g/mol (estimated)
- Key Features: Replaces the benzothiazole ring with a simpler thiazole group. Its XLogP3 is likely lower than the target compound, favoring solubility .
Cpd D: (1,3-Benzothiazol-2-yl)Carbamoyl(Phenyl)Methanesulfonic Acid
- Key Features : Substitutes the methanesulfonyl group with a sulfonic acid. This increases polarity (higher hydrogen-bond acceptor count ) but may limit blood-brain barrier penetration due to excessive hydrophilicity. The sulfonic acid group also introduces a negative charge at physiological pH, altering target interactions .
Impact of Substituents on Physicochemical Properties
*Estimated based on structural analogs.
Structural and Spectroscopic Differentiation
- NMR Complexity : Fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit complex splitting patterns due to scalar couplings, complicating spectral analysis . In contrast, the target compound’s methyl and methanesulfonyl groups produce distinct singlet peaks, simplifying characterization.
- Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond angles and hydrogen-bonding networks. For example, the benzothiazole ring in the target compound likely adopts a planar conformation, favoring stacking interactions absent in thiazole-containing analogs .
Biological Activity
3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Molecular Formula: C24H23N3O3S2
Molecular Weight: 469.59 g/mol
CAS Number: 326618-55-7
The biological activity of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The compound may inhibit enzymes related to inflammation and cancer cell proliferation, enhancing its therapeutic potential.
Antimicrobial Activity
Benzothiazole derivatives have shown promising antimicrobial effects. In vitro studies indicate that compounds similar to 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit significant inhibition against various bacterial strains. For instance, a related compound was found to inhibit the Type III secretion system (T3SS) ATPase in Shigella, demonstrating potential as an anti-virulence agent .
Anti-inflammatory Activity
Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Specific studies have highlighted the effectiveness of similar benzothiazole compounds in reducing inflammation in animal models.
Anticancer Activity
The anticancer potential of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been investigated through various in vitro assays. The compound demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| OVCAR-3 (Ovarian) | 31.5 | MDPI Study |
| COV318 (Ovarian) | 43.9 | MDPI Study |
| RT-112 (Bladder) | 5.37–8.13 | MDPI Study |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Case Studies
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that modifications in chemical structure significantly influenced their potency. The presence of electron-withdrawing groups was crucial for enhancing anticancer activity .
- Anti-Virulence Mechanism: Research focused on the inhibition of T3SS in Shigella demonstrated that similar compounds could effectively disrupt bacterial secretion systems, providing insights into their potential as therapeutic agents against bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the benzothiazole and benzamide moieties. For example:
- Coupling reactions : The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl compounds.
- Sulfonylation : Methanesulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Amide bond formation : The final benzamide linkage is achieved via coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or ethanol under reflux . Reaction progress is monitored by thin-layer chromatography (TLC), and intermediates are purified via column chromatography.
Q. What are the primary biological targets and mechanisms of action for this compound?
The compound's benzothiazole and methanesulfonyl groups suggest activity in enzyme inhibition, particularly in oncology and antimicrobial research. Key targets include:
- Kinases : The benzothiazole moiety may interact with ATP-binding pockets, as seen in similar derivatives.
- Microtubule dynamics : Analogous sulfonamide-benzothiazole hybrids disrupt tubulin polymerization.
- Antimicrobial pathways : The sulfonyl group enhances binding to bacterial efflux pumps or fungal cytochrome P450 enzymes. Mechanistic studies often employ enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cellular viability screens (e.g., MTT assays) .
Q. Which analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure for SAR analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
SAR studies focus on modifying substituents to enhance potency and selectivity:
- Benzothiazole substitutions : Varying methyl groups at position 6 to alter steric and electronic effects.
- Sulfonyl group replacements : Testing ethanesulfonyl or aryl sulfonamides for improved solubility.
- Benzamide linker optimization : Introducing electron-withdrawing groups (e.g., fluoro) to stabilize amide bonds. Parallel synthesis and high-throughput screening (HTS) are used to evaluate libraries of derivatives. Computational docking (e.g., AutoDock Vina) guides rational design .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:
Q. How can computational modeling predict and enhance this compound's pharmacokinetic properties?
Tools like Quantum Mechanics/Molecular Mechanics (QM/MM) simulate drug-receptor interactions, while ADMET predictors (e.g., SwissADME) forecast:
- Solubility : LogP values guide co-solvent selection.
- Metabolic stability : CYP450 inhibition assays validate predictions.
- Bioavailability : Molecular dynamics (MD) simulations model membrane permeability .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Salt formation : Convert the free base to hydrochloride or mesylate salts.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced absorption.
- Nanoparticle encapsulation : Use liposomal or PLGA-based carriers for sustained release. These approaches are validated via in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies .
Q. How can reaction engineering principles optimize large-scale synthesis?
Scale-up challenges include heat transfer and purity control. Solutions involve:
- Flow chemistry : Continuous reactors improve mixing and temperature regulation.
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, catalyst loading) maximizes yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
